molecular formula C8H11Cl3N2 B11869186 1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochloride

1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochloride

Cat. No.: B11869186
M. Wt: 241.5 g/mol
InChI Key: XGWAYKMDYXNZMD-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochloride is a bicyclic amine derivative featuring a cyclopropane ring fused to a 5-chloropyridin-2-yl substituent. The compound exists as a dihydrochloride salt, a common formulation to enhance stability and solubility for pharmaceutical or synthetic applications. Its molecular formula is inferred as C₈H₁₀Cl₂N₃ (molecular weight ~235.10 g/mol), with the chlorine atom on the pyridine ring contributing to electronic and steric properties critical for target binding in drug discovery.

Properties

Molecular Formula

C8H11Cl3N2

Molecular Weight

241.5 g/mol

IUPAC Name

1-(5-chloropyridin-2-yl)cyclopropan-1-amine;dihydrochloride

InChI

InChI=1S/C8H9ClN2.2ClH/c9-6-1-2-7(11-5-6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H

InChI Key

XGWAYKMDYXNZMD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=C(C=C2)Cl)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochloride typically involves the reaction of 5-chloropyridine with cyclopropanamine under specific conditions. One common method includes the use of tert-butanol and sodium tert-butoxide as reagents, followed by refluxing and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and context of use .

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Pyridine vs. Pyrimidine: The target compound’s pyridine core (vs. Pyrimidine derivatives, such as 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride, may exhibit stronger binding to nucleic acid targets due to additional nitrogen atoms .
  • The trifluoromethyl (CF₃) group in significantly enhances metabolic stability but may reduce aqueous solubility.

Salt Forms and Solubility

  • Dihydrochloride salts (e.g., target compound, ) generally exhibit higher water solubility compared to monohydrochloride forms (e.g., ), facilitating their use in aqueous reaction conditions.

Research Findings and Implications

  • Electron-Withdrawing Groups : Chlorine and CF₃ substituents enhance binding affinity in kinase targets by polarizing aromatic rings, as demonstrated in crystallographic studies of related dihydrochloride salts .
  • Metabolic Stability : Fluorinated analogs (e.g., ) show prolonged half-lives in vivo compared to chlorinated derivatives, making them preferable for long-acting therapeutics.
  • Synthetic Utility : Cyclopropanamine dihydrochlorides are critical coupling partners in amide-forming reactions, as evidenced by their use in synthesizing furopyridine carboxamides .

Biological Activity

1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H11_{11}ClN2_2·2HCl
  • Molecular Weight : Approximately 241.55 g/mol
  • Structural Features : The compound contains a cyclopropanamine moiety linked to a chlorinated pyridine, which influences its reactivity and biological interactions.

The biological activity of 1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochloride is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The following mechanisms have been suggested based on preliminary studies:

  • Inhibition of Heat Shock Protein 90 (HSP90) :
    • HSP90 is a molecular chaperone involved in the stabilization of numerous oncogenic proteins. Inhibiting HSP90 can lead to the degradation of these proteins, thereby impacting cancer cell survival and proliferation .
    • Compounds similar to 1-(5-Chloropyridin-2-yl)cyclopropanamine have shown promise as HSP90 inhibitors, suggesting potential applications in cancer therapy.
  • Receptor Binding :
    • The compound may interact with specific receptors, altering their activity and leading to various biological effects. This receptor binding is crucial for its pharmacological properties.

Biological Activity and Pharmacological Applications

1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochloride is being investigated for several therapeutic applications:

  • Cancer Treatment : As an HSP90 inhibitor, it may help in the treatment of various malignancies by destabilizing oncogenic signaling pathways .
  • Neurodegenerative Disorders : Its potential role in modulating protein stability may extend to neurodegenerative diseases, where protein misfolding is a common issue .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochlorideC10_{10}H11_{11}ClN2_2·2HClUnique chlorination pattern affecting bioactivity
1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochlorideC10_{10}H11_{11}ClN2_2·HClDifferent chlorination pattern influencing interactions
1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochlorideC10_{10}H11_{11}FN2_2·HClFluorine substitution may enhance lipophilicity

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of 1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochloride:

  • In Vitro Studies : Research indicates that this compound exhibits significant inhibitory activity against cancer cell lines, supporting its role as an HSP90 inhibitor.
  • Enzyme Inhibition : Investigations into enzyme interactions reveal that the compound can effectively inhibit certain enzymes involved in metabolic pathways, further emphasizing its therapeutic potential.
  • Animal Models : Preliminary animal studies are underway to assess the efficacy and safety of this compound in vivo, particularly focusing on its anti-cancer properties.

Q & A

Q. Key targets :

  • Anticancer activity : Interaction with indole-quinoline derivatives ( ).
  • Neuromodulation : Potential affinity for cannabinoid receptors (analogous to ).

Basic: How should researchers handle and store this compound?

Answer:

  • Storage : Under inert gas (Ar/N₂) at -20°C to prevent hygroscopic degradation.
  • Safety : Use PPE (gloves, goggles) due to potential irritancy (similar dihydrochlorides in ).
  • Waste disposal : Neutralize with sodium bicarbonate before incineration.

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